molecular formula C9H17NO6 B2669618 N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide CAS No. 79624-37-6

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide

Cat. No.: B2669618
CAS No.: 79624-37-6
M. Wt: 235.236
InChI Key: KPGOFLYMMXWXNB-SQEXRHODSA-N
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Description

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide is a useful research compound. Its molecular formula is C9H17NO6 and its molecular weight is 235.236. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Applications Research has demonstrated the antimicrobial and antioxidant properties of metabolites from endophytic fungi, showcasing the potential of such compounds, including derivatives similar to N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide, in treating bacterial and fungal infections, as well as in acting as antioxidants. For instance, metabolites isolated from the endophytic fungus Botryosphaeria dothidea have shown significant inhibitory activity against Bacillus subtilis, Staphylococcus aureus, and the plant pathogen Alternaria solani, as well as strong DPPH radical scavenging activities (Jian Xiao et al., 2014).

Organic Photosensitizers Compounds with a structure similar to the one of interest have been studied for their applications as organic photosensitizers. For example, derivatives of naphthalenediimide have been prepared and used as singlet oxygen photosensitizers for the photooxidation of substrates, demonstrating the utility of such compounds in photochemical reactions and potential applications in materials science (Song Guo et al., 2012).

Synthetic Methodologies In the realm of organic synthesis, efficient methods have been developed for the synthesis of N-substituted propanamides, highlighting the importance of such compounds in synthetic organic chemistry. These methods offer advantages like good yields, mild reaction conditions, and eco-friendliness, making the synthesis of compounds, including those similar to this compound, more accessible for various research and development purposes (Guolan Dou et al., 2011).

Pharmacological Applications Another significant area of application is in the development of new pharmaceuticals. For example, N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives have been synthesized and evaluated as cyclooxygenase inhibitors, showcasing the potential of such compounds in the development of new therapeutic agents for the treatment of inflammation and related diseases (D. Rambabu et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide involves the protection of the hydroxyl groups on D-glucose, followed by selective oxidation and reduction reactions to form the desired compound.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Sodium periodate", "Sodium metabisulfite", "Propanoic acid", "N,N-Dimethylformamide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Protection of the hydroxyl groups on D-glucose using acetic anhydride and pyridine to form the acetylated derivative", "Selective oxidation of the primary alcohol at C6 using sodium periodate to form the corresponding aldehyde", "Reduction of the aldehyde using sodium borohydride to form the corresponding alcohol", "Selective oxidation of the secondary alcohol at C2 using sodium periodate to form the corresponding ketone", "Reduction of the ketone using sodium borohydride to form the corresponding alcohol", "Deprotection of the acetyl groups using sodium metabisulfite and water to form the desired compound", "Coupling of the resulting alcohol with propanoic acid using N,N-dimethylformamide as a solvent to form N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide" ] }

CAS No.

79624-37-6

Molecular Formula

C9H17NO6

Molecular Weight

235.236

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide

InChI

InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6-,8-,9-/m1/s1

InChI Key

KPGOFLYMMXWXNB-SQEXRHODSA-N

SMILES

CCC(=O)NC(C=O)C(C(C(CO)O)O)O

solubility

not available

Origin of Product

United States

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